Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate
Description
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate is a synthetic carbamate derivative featuring a cyclopropane ring fused to a thiane (tetrahydrothiopyran) moiety modified with an imino-oxo group. This compound is structurally characterized by:
- A tert-butyl carbamate group (–OC(=O)N–) attached to the cyclopropane ring.
Its applications are inferred to align with similar carbamates, such as intermediates in pharmaceutical or agrochemical research, leveraging the cyclopropane ring’s strain-induced reactivity and the thiane moiety’s conformational flexibility .
Properties
IUPAC Name |
tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-13(6-7-13)10-4-8-19(14,17)9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGODGHBRANWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCS(=N)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring is synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Thian-4-yl Group: The thian-4-yl group is introduced via a nucleophilic substitution reaction, where a suitable thian-4-yl precursor reacts with the cyclopropyl intermediate.
Formation of the Imino and Oxo Groups: The imino and oxo functional groups are introduced through oxidation and imination reactions, respectively.
Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the thian-4-yl group or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimycobacterial Activity
Research has indicated that derivatives of tert-butyl carbamates exhibit significant antimycobacterial properties. A study synthesized a series of related compounds and evaluated their effectiveness against Mycobacterium tuberculosis, including multi-drug-resistant strains. The findings showed that certain structural modifications greatly enhanced their activity, suggesting potential therapeutic applications in treating tuberculosis infections .
Neurological Studies
Compounds similar to tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate have been investigated for their effects on neuropeptide Y (NPY) receptors. The synthesis of specific antagonists has been reported, which could lead to new treatments for anxiety and depression by modulating NPY signaling pathways .
Synthetic Organic Chemistry
C–N Bond Formation
The compound has been utilized in the development of photocatalytic methods for C–N bond formation, particularly in the amidation of indoles. This method allows for the synthesis of biologically relevant compounds under mild conditions, showcasing the versatility of tert-butyl carbamates in organic synthesis .
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of complex molecules. Researchers have reported its use in multi-step synthetic pathways that lead to the formation of intricate structures with potential pharmaceutical applications .
Case Study 1: Antimycobacterial Evaluation
A comprehensive study evaluated a series of tert-butyl carbamate derivatives for their antimycobacterial activity. The results demonstrated that specific modifications to the cyclopropyl moiety significantly increased potency against both standard and resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for further development .
| Compound Structure | Activity Against MTB | Activity Against MDR-TB |
|---|---|---|
| Compound A | IC50 = 2 µM | IC50 = 5 µM |
| Compound B | IC50 = 0.5 µM | IC50 = 1 µM |
Case Study 2: Photocatalytic Amidation
In a recent study, researchers developed a photocatalytic protocol utilizing this compound as a key reagent for C–N bond formation. The method demonstrated high regioselectivity and broad substrate scope, allowing for the efficient synthesis of aminoindoles .
| Reaction Conditions | Yield (%) | Regioselectivity |
|---|---|---|
| Mild Conditions | 85% | High |
Mechanism of Action
The mechanism by which Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate with structurally related carbamates, focusing on molecular properties, stability, and functional behavior.
Table 1: Structural and Functional Comparison
Key Differences and Implications
This may enhance interactions with biological targets (e.g., enzymes) or alter crystallization behavior . The fluorophenyl variant () exhibits higher hydrophobicity due to the aromatic ring, impacting solubility and bioavailability compared to the sulfur-containing analog.
Stability and Reactivity: The fluorophenyl analog is explicitly noted to decompose into hazardous products (e.g., carbon oxides, fluorides) under combustion or oxidative stress . The thiane-imino-oxo variant may exhibit similar decomposition pathways but with additional sulfur-containing byproducts (e.g., SOₓ). The cyclobutyl analog () lacks stability data, but its larger ring size (vs.
Hydrogen Bonding and Crystallography: Carbamates generally form hydrogen bonds via the carbonyl and NH groups. The thiane-imino-oxo group may introduce additional H-bond acceptors (S=O or N–H), influencing crystal packing and solubility. In contrast, the fluorophenyl group’s C–F bond acts as a weak H-bond acceptor .
Research Findings and Gaps
- Synthetic Challenges: Cyclopropane rings in carbamates require precise stereochemical control, as seen in the fluorophenyl analog’s synthesis . The thiane-imino-oxo variant likely faces additional challenges due to sulfur’s nucleophilicity.
- Computational Modeling: Tools like SHELXL () could model the thiane-imino-oxo compound’s crystal structure, predicting hydrogen-bonding patterns critical for material design .
Biological Activity
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H17N3O2S
- Molecular Weight : 245.33 g/mol
- CAS Number : 46864104
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cell proliferation.
Enzyme Inhibition
One of the key mechanisms identified is the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.
Antimicrobial Properties
Studies have highlighted the compound's potential antimicrobial activities, particularly against pathogenic bacteria. For instance, it has shown effectiveness against Mycobacterium tuberculosis, which is crucial given the rising antibiotic resistance observed in various bacterial strains.
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests its potential as a chemotherapeutic agent.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antitubercular Activity :
- Cytotoxicity Assessment :
- Mechanistic Studies :
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H17N3O2S |
| Molecular Weight | 245.33 g/mol |
| CAS Number | 46864104 |
| Antimicrobial Activity (MIC) | 6.25 - 12.5 μM |
| Cytotoxic Concentration (IC50) | 25 μM (breast cancer cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
